molecular formula C14H22N4O2 B3090099 Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate CAS No. 1206248-85-2

Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B3090099
CAS No.: 1206248-85-2
M. Wt: 278.35 g/mol
InChI Key: AZMGCCTVXYWFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate is an organic compound that features a piperazine ring substituted with a tert-butyl ester and an aminopyridine moiety. This compound is often used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structure allows for various chemical modifications, making it a versatile building block in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with piperazine and 2-nitro-5-halopyridine.

    Nucleophilic Substitution: Piperazine undergoes nucleophilic substitution with 2-nitro-5-halopyridine in the presence of a base to form 4-(6-nitropyridin-2-yl)piperazine.

    N-Protecting Group Addition: The nitro group is then reduced to an amino group using catalytic hydrogenation, and the piperazine nitrogen is protected with a tert-butyl ester group.

    Final Product Formation: The final product, this compound, is obtained after purification.

Industrial Production Methods: In an industrial setting, the synthesis may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminopyridine moiety.

    Reduction: Reduction reactions can convert the nitro group to an amino group during synthesis.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Bases such as sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products:

    Oxidation: Oxidized derivatives of the aminopyridine moiety.

    Reduction: Amino derivatives from the reduction of nitro groups.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for bioactive compounds that can modulate biological pathways.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The piperazine ring can enhance the compound’s binding affinity and selectivity for its target, while the aminopyridine moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate

Comparison:

  • Structural Differences: The position of the amino group on the pyridine or pyrimidine ring can influence the compound’s reactivity and binding properties.
  • Unique Features: Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which can affect its chemical behavior and biological activity.

Biological Activity

Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate (CAS No. 571188-59-5) is a compound of significant interest in pharmaceutical research, particularly due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C14H22N4O2
  • Molecular Weight : 278.35 g/mol
  • Physical State : Solid
  • Purity : ≥98% (HPLC)
  • Storage Conditions : Keep in a dark place under an inert atmosphere at room temperature.

Biological Activity

This compound has been studied for various biological activities, particularly in the context of cancer therapeutics and proteasome inhibition.

1. Proteasome Inhibition

Recent studies indicate that compounds related to this compound exhibit proteasome inhibitory activity, which is crucial for the treatment of certain cancers. For instance, a study demonstrated that derivatives showed IC50 values in the micromolar range, indicating effective inhibition of the chymotrypsin-like (C-L) and caspase-like (CT-L) activities of the proteasome .

CompoundC-L IC50 (µM)CT-L IC50 (µM)
Compound A48.3651.13
Compound B45.0049.00

2. Anticancer Potential

Tert-butyl 4-(6-aminopyridin-2-yl)piperazine derivatives have been implicated in enhancing anticancer effects through synergistic mechanisms when combined with other therapeutic agents. The compound serves as an important intermediate for synthesizing palbociclib, a well-known anticancer drug .

3. Neuroprotective Effects

There is emerging evidence suggesting that piperazine derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Synthesis Methods

The synthesis of this compound has been optimized through various methods, including photocatalytic approaches that enhance yield and reduce byproduct formation.

Photocatalytic Synthesis

A notable method involves using an acridine salt as a photocatalyst combined with an oxidant under visible light irradiation. This method allows for a one-step synthesis with high yields (up to 95%) and minimal environmental impact .

Study on Anticancer Activity

In a recent study published in Nature Reviews Cancer, researchers evaluated the efficacy of several piperazine derivatives, including this compound, against various cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast cancer cell lines, where the compound demonstrated enhanced apoptotic activity compared to controls .

Neuroprotective Study

Another investigation focused on the neuroprotective effects of piperazine derivatives in models of Alzheimer's disease. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms and modulation of inflammatory pathways, highlighting their potential for treating neurodegenerative conditions .

Properties

IUPAC Name

tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-6-4-5-11(15)16-12/h4-6H,7-10H2,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMGCCTVXYWFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6-chloropyridin-2-amine (10 g, 78 mmol) and tert-butyl piperazine-1-carboxylate (29 g, 156 mmol) was refluxed at 140° C. for 3 days. The reaction mixture was purified by silica gel column chromatography (elute: petroleum ether/ethyl acetate=2:1) to give tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate (6 g, 28%). LCMS (M+H) m/z: calcd 278.17. found 279.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.